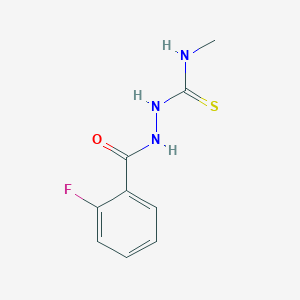

2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide

概要

説明

This compound is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their biological activities . The 2-fluorobenzoyl group is a common functional group in organic chemistry and is often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group. This group is known to influence the conformational structures of molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group and the hydrazinecarbothioamide group. The 2-fluorobenzoyl group is known to be reactive, particularly with bases and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 2-fluorobenzoyl group. For example, 2-fluorobenzoyl chloride has a melting point of 4 °C and a boiling point of 90-92 °C/15 mmHg .科学的研究の応用

- Researchers have synthesized derivatives of this compound to serve as fluorescent probes. For instance, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide has been used as a fluorescent probe for the selective detection of Ni²⁺ ions in mixed aqueous-organic solutions . Its fluorescence properties make it valuable for monitoring metal ions in biological systems.

- The same fluorescent probe mentioned above has been explored for in vitro monitoring of nickel ions inside living cells. By using L-929 cells (mouse fibroblasts), researchers investigated its applicability as a cellular imaging agent for Ni²⁺ . This application has implications in understanding cellular processes and metal homeostasis.

- 4-Bromo-2-fluorobenzoyl chloride , a related compound, finds use in synthetic chemistry. It can be employed in the synthesis of biaryl intermediates through palladium-mediated coupling with various aryl boronic acids . Such reactions contribute to the development of novel organic molecules.

Fluorescent Probes and Sensors

Nickel Ion Detection in Living Cells

Synthetic Chemistry and Coupling Reactions

Safety and Hazards

As with any chemical compound, handling “2-(2-fluorobenzoyl)-N-methyl-1-hydrazinecarbothioamide” would require proper safety precautions. Based on the safety data for 2-fluorobenzoyl chloride, it is advisable to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-[(2-fluorobenzoyl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNMAWSUCYXCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2657671.png)

![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)

![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)

![Ethyl 4-(4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2657685.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2657689.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)

![2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2657694.png)